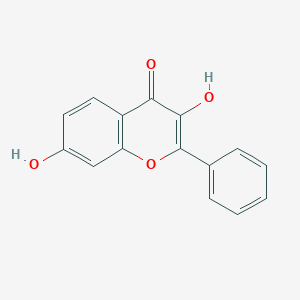

7,3'-Dihydroxyflavone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARIVMCYYQNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347232 | |

| Record name | 7,3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108238-40-0 | |

| Record name | Daizein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108238400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 7,3 Dihydroxyflavone and Its Analogs

Research on Synthetic Pathways and Optimization

The synthesis of 7,3'-dihydroxyflavone and its analogs can be achieved through several established methods for flavone (B191248) construction, often requiring multi-step sequences. Key strategies include the Baker-Venkataraman rearrangement and the Algar-Flym-Oyamada reaction, which are foundational in flavonoid chemistry. innovareacademics.in

A common approach involves the Claisen-Schmidt condensation of an appropriately substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This chalcone is then subjected to oxidative cyclization to yield the flavone core. For the synthesis of this compound, this would typically involve the reaction of 2,4-dihydroxyacetophenone with 3-hydroxybenzaldehyde. The hydroxyl groups often require protection during the synthesis, for example, as benzyl (B1604629) or methoxymethyl ethers, followed by a deprotection step to yield the final dihydroxyflavone.

One illustrative synthetic route, adapted from the synthesis of a related isomer, 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, involves the following general steps:

Condensation: An alkaline condensation of a 2-hydroxyacetophenone derivative with a benzaldehyde derivative. nih.gov

Oxidative Cyclization: The resulting chalcone undergoes oxidative heterocyclization, often using hydrogen peroxide in an alkaline medium, to form the chromen-4-one ring. nih.gov

Deprotection (if necessary): Removal of any protecting groups from the hydroxyl functionalities to yield the final dihydroxyflavone. This can be achieved through various methods, such as catalytic hydrogenation for benzyl groups or acidic treatment for other protecting groups. nih.gov

Optimization of these synthetic pathways often focuses on improving yields, reducing the number of steps, and employing more environmentally benign reagents and conditions. For instance, microwave-assisted synthesis has been explored to accelerate the reactions and improve efficiency in the synthesis of flavonoid derivatives. innovareacademics.in

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound and its analogs is highly dependent on their molecular structure, particularly the pattern of hydroxylation and other substitutions on the flavone scaffold. Structure-activity relationship (SAR) studies are therefore crucial for understanding the determinants of their biological efficacy and for the rational design of more potent and selective compounds.

Influence of Hydroxylation Patterns on Biological Efficacy (e.g., comparison with 7,8-Dihydroxyflavone (B1666355) regarding TrkB agonism)

A significant area of research for dihydroxyflavones is their activity as agonists of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). 7,8-Dihydroxyflavone is a well-known TrkB agonist. nih.gov Comparative studies have revealed that the placement of the hydroxyl groups is a key determinant of TrkB agonistic activity.

Notably, this compound has been shown to be more potent as a TrkB agonist in vitro than its isomer, 7,8-dihydroxyflavone. wikipedia.org This indicates that the presence of a hydroxyl group at the 3'-position of the B-ring enhances TrkB agonistic activity. wikipedia.org This finding underscores the critical role of the B-ring substitution pattern in the interaction with the TrkB receptor. Further studies have shown that the 7,8-dihydroxy groups on the A-ring are also essential for the agonistic effect. nih.govnih.gov

| Compound | Hydroxylation Pattern | Relative TrkB Agonism |

| This compound | 7-OH, 3'-OH | More potent than 7,8-DHF wikipedia.org |

| 7,8-Dihydroxyflavone | 7-OH, 8-OH | Potent TrkB agonist nih.gov |

Design and Synthesis of Novel Analogs for Enhanced Potency or Selectivity

Building on the insights from SAR studies, researchers have designed and synthesized novel analogs of dihydroxyflavones to enhance their potency and selectivity. These modifications often involve the introduction of additional functional groups or altering the existing substitution pattern.

One successful strategy has been the synthesis of 7,8,3'-trihydroxyflavone (B154275) . This compound, which incorporates the key hydroxyl groups from both 7,8-dihydroxyflavone and the beneficial 3'-hydroxy group, has demonstrated a two- to three-fold increase in potency as a TrkB agonist compared to the parent 7,8-dihydroxyflavone. Current time information in Bangalore, IN. This highlights a synergistic effect of the combined hydroxylation pattern.

Another approach to enhancing potency has been the introduction of an amino group. The synthetic derivative 4'-dimethylamino-7,8-dihydroxyflavone was identified as having higher TrkB agonistic activity than 7,8-dihydroxyflavone. nih.govacs.org This modification on the B-ring demonstrates that substitutions other than hydroxyl groups can also significantly modulate biological activity.

The design of novel analogs is an ongoing area of research, with the goal of developing compounds with improved pharmacokinetic profiles and greater therapeutic potential.

Computational Approaches in Scaffold Design and Modification

Computational chemistry plays an increasingly important role in the design and modification of flavonoid scaffolds, including this compound. Techniques such as molecular docking and Density Functional Theory (DFT) provide valuable insights into the molecular interactions that govern biological activity, guiding the synthesis of more effective analogs.

Molecular docking studies have been employed to investigate the binding of dihydroxyflavones to the TrkB receptor. These studies can predict the binding poses and affinities of different analogs, helping to rationalize observed SAR data and to prioritize new compounds for synthesis. For instance, docking computations have been used to compare the binding of 7,8-dihydroxyflavone and its analogs to the extracellular domain of the TrkB receptor. nih.govfrontiersin.org A preprint study has also reported the molecular docking of this compound itself, suggesting its potential interaction with amyloid-β fibrils. preprints.org

By combining computational predictions with experimental synthesis and biological evaluation, a more efficient and targeted approach to the development of novel this compound analogs with enhanced therapeutic properties can be achieved.

Pharmacological and Biological Activities of 7,3 Dihydroxyflavone

Neuropharmacological Research

The neuropharmacological activities of 7,3'-Dihydroxyflavone are an emerging area of scientific inquiry. Research has begun to elucidate its potential neuroprotective mechanisms, with a focus on its ability to counteract various neuronal insults. This article will delve into the specific findings related to its role in mitigating neurotoxicity and inflammation.

Neuroprotective Mechanisms of this compound

This compound has demonstrated promising neuroprotective properties in preclinical studies. These effects are attributed to its ability to intervene in several pathological processes that lead to neuronal damage and death. The following sections will explore the specific mechanisms that have been investigated.

The utility of chemotherapeutic agents like paclitaxel (B517696) is often limited by their neurotoxic side effects, leading to conditions such as peripheral neuropathy. Research has explored the potential of this compound to mitigate this toxicity. In an in vitro study utilizing the SH-SY5Y human neuroblastoma cell line, paclitaxel was shown to induce significant cell death. researchgate.net However, co-treatment with this compound demonstrated a dose-dependent protective effect, preserving cell viability. researchgate.net

Morphological examination of the cells revealed that while paclitaxel caused the cells to become rounded, indicative of apoptosis, the cells treated with this compound retained a healthier morphology, similar to the untreated control group. researchgate.net This suggests that this compound can directly counteract the cellular damage induced by paclitaxel.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Paclitaxel (1 µM) | 19 ± 4.8 |

| Paclitaxel (1 µM) + 7,3'-DHF (75 µg/mL) | 55.34 ± 3.8 |

| Paclitaxel (1 µM) + 7,3'-DHF (100 µg/mL) | 83.93 ± 4.1 |

While the broader class of flavonoids has been investigated for protection against high glucose-induced neuronal damage, specific research on this compound in this context is not available in the reviewed scientific literature.

A key mechanism underlying the neuroprotective effects of this compound is its ability to suppress the production of reactive oxygen species (ROS). In the context of paclitaxel-induced neurotoxicity in SH-SY5Y cells, exposure to the chemotherapeutic agent led to a marked increase in intracellular ROS levels. researchgate.net However, treatment with this compound was found to significantly reduce the generation of these damaging molecules. researchgate.net This antioxidant effect is crucial in protecting neuronal cells from oxidative stress, a common pathway in various neurodegenerative conditions and toxic insults.

Currently, there is a lack of specific research in the available scientific literature detailing the modulation of apoptotic pathways, such as the Bax/Bcl-2 balance and caspase signaling, by this compound in neuronal cells.

Neuroinflammation is a critical component of many neurological disorders. This compound has been shown to exert anti-neuroinflammatory effects by modulating the production of key inflammatory mediators. In SH-SY5Y cells exposed to paclitaxel, a significant increase in the levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) was observed. researchgate.net Treatment with this compound at concentrations of 75 and 100 µg/mL led to a reduction in the levels of these inflammatory markers, indicating its potential to quell neuroinflammatory processes. researchgate.net

| Treatment Group | Effect on IL-6 Levels | Effect on TNF-α Levels |

|---|---|---|

| Paclitaxel (1 µM) | Markedly Elevated | Markedly Elevated |

| Paclitaxel (1 µM) + 7,3'-DHF (75 µg/mL) | Reduced | Reduced |

| Paclitaxel (1 µM) + 7,3'-DHF (100 µg/mL) | Reduced | Reduced |

Anti-Neuroinflammatory Effects

Inhibition of Proinflammatory Cytokine Release (e.g., IL-6, TNF-α)

This compound has demonstrated notable anti-inflammatory properties, particularly in its ability to inhibit the release of key proinflammatory cytokines. Research has shown that in SH-SY5Y neuroblastoma cells exposed to paclitaxel-induced toxicity, treatment with this compound significantly lowered the elevated levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net This protective effect was dose-dependent, with cell viability increasing as the concentration of this compound increased, highlighting its role in attenuating the inflammatory response at a cellular level. researchgate.net

The reduction of these cytokines is a critical aspect of its neuroprotective mechanism. In the context of neuroinflammation, the overproduction of cytokines like IL-6 and TNF-α can contribute to neuronal dysfunction and cell death. researchgate.netspandidos-publications.com The ability of this compound to suppress the release of these specific inflammatory mediators underscores its potential as a modulator of inflammatory cascades. researchgate.net

Table 1: Effect of this compound on Proinflammatory Cytokine Release

| Cell Line | Inducing Agent | Cytokine | Effect of this compound | Reference |

|---|---|---|---|---|

| SH-SY5Y | Paclitaxel | IL-6 | Lowered increased levels | researchgate.net |

| SH-SY5Y | Paclitaxel | TNF-α | Lowered increased levels | researchgate.net |

Suppression of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production (generalized from other DHFs)

While direct studies on this compound's effect on nitric oxide (NO) and prostaglandin E2 (PGE2) are specific, extensive research on structurally similar dihydroxyflavones (DHFs), such as 7,8-Dihydroxyflavone (B1666355) (7,8-DHF), provides strong inferential evidence for its activity. Various flavonoids have been shown to inhibit the production of these pro-inflammatory mediators. mdpi.com

Table 2: Inhibitory Effects of Related Dihydroxyflavones on NO and PGE2 Production

| Compound | Cell Line | Mediator | Effect | Reference |

|---|---|---|---|---|

| 7,8-Dihydroxyflavone | RAW 264.7 | NO, PGE2, TNF-α, IL-6 | Dose-dependent reduction | nih.gov |

| 7,8-Dihydroxyflavone | BV2 Microglia | NO, PGE2 | Attenuated production | spandidos-publications.comnih.gov |

| 5,6-Dihydroxyflavone | RAW 264.7 | NO, IL-1β, IL-6, TNF-α | Suppressed expression | mdpi.com |

Receptor Interactions and Associated Signaling Pathways of this compound

Tropomyosin-related Kinase B (TrkB) Receptor Agonism and Related Signaling

This compound is recognized as a structural analogue of 7,8-dihydroxyflavone (7,8-DHF or Tropoflavin), a well-established potent and selective agonist of the Tropomyosin-related Kinase B (TrkB) receptor. wikipedia.org The TrkB receptor is the primary signaling receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity. pnas.org Like its parent compound, this compound has been identified as a TrkB receptor agonist in vitro. wikipedia.org The agonistic activity of these flavones allows them to mimic the neurotrophic effects of BDNF, making them a subject of significant interest in neuroscience research. pnas.orgpnas.org

In Vitro Efficacy and Potency Relative to Other Flavones

The efficacy of this compound as a TrkB agonist is understood in the context of structure-activity relationship studies of various flavone (B191248) derivatives. Research has identified that the presence of dihydroxy groups, particularly at the 7 and 8 positions, is crucial for agonistic activity. nih.gov

A study exploring synthetic derivatives found that modifications to the B-ring of the flavone structure, including the addition of a 3'-hydroxy group (as in this compound), result in robust TrkB stimulatory effects. nih.gov While 7,8-DHF is the most extensively studied compound in this class, with a dissociation constant (Kd) of approximately 320 nM, other analogues also exhibit significant activity. wikipedia.org For example, 7,8,3'-trihydroxyflavone (B154275) has been reported as a potent small molecule TrkB agonist. nih.gov The in vitro antiestrogenic effects of tropoflavin have been observed at high concentrations (Ki = 50 μM). wikipedia.org

Table 3: TrkB Agonistic Activity of this compound and Related Flavones

| Compound | Description | Activity | Reference |

|---|---|---|---|

| This compound | Structural analogue of 7,8-DHF | TrkB agonist in vitro | wikipedia.org |

| 7,8-Dihydroxyflavone (Tropoflavin) | Potent and selective TrkB agonist | Kd ≈ 320 nM | wikipedia.org |

| 7,8,3'-Trihydroxyflavone | Small molecule TrkB agonist | Potent neuroprotective effects | nih.gov |

| 4'-Dimethylamino-7,8-dihydroxyflavone | Synthetic derivative of 7,8-DHF | Higher TrkB agonistic activity than 7,8-DHF | nih.gov |

Downstream Signaling Cascade Activation (e.g., AKT, ERK, MAPK, mTOR)

Activation of the TrkB receptor by an agonist like this compound initiates dimerization and autophosphorylation of the receptor, which in turn triggers several major downstream intracellular signaling pathways. pnas.orgnih.gov These pathways are fundamental to mediating the neurotrophic effects of the agonist. The primary cascades involved are the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (also known as MAPK) pathway. nih.govnih.gov

Studies on the closely related 7,8-DHF have confirmed the activation of these cascades. For instance, treatment with 7,8-DHF in rats with optic nerve transection led to the phosphorylation and increased levels of both AKT and MAPK, which were associated with neuroprotection. nih.gov The activation of these pro-survival pathways helps to protect neurons from apoptosis and promotes cellular growth and differentiation. nih.gov The JNK and NF-κB signaling pathways have also been implicated in the anti-inflammatory and insulin-sensitizing effects of 7,8-DHF. mdpi.com

Role in Synaptic Plasticity and Neurogenesis (inferred from related flavones)

The activation of TrkB signaling by flavone agonists has significant implications for synaptic plasticity and neurogenesis, processes vital for learning and memory. While direct evidence for this compound is emerging, the effects of the well-studied 7,8-DHF provide a strong basis for inference.

Chronic administration of 7,8-DHF has been shown to enhance spatial memory and promote neurogenesis in the dentate gyrus of the hippocampus in animal models. nih.govfrontiersin.org It has also been found to increase the dendritic length of newborn neurons in the hippocampus of aged animals. alzdiscovery.org These effects are linked to the activation of the aforementioned downstream signaling pathways. For example, increased phosphorylation of ERK1/2 in the hippocampus was associated with improved memory and increased spine density in aged rats treated with 7,8-DHF. frontiersin.org Given that this compound also activates the TrkB receptor, it is inferred to play a similar role in promoting synaptic plasticity and the formation of new neurons. wikipedia.orgnih.gov

Ligand-Gated Ion Channel and Enzyme Modulation

The pharmacological profile of this compound extends to its interaction with crucial ligand-gated ion channels and enzymes, highlighting its potential to modulate neuronal excitability and signaling pathways.

GABA A Receptor Interactions

Research indicates that this compound interacts with the GABA A receptor, a key player in mediating inhibitory neurotransmission in the central nervous system. researchgate.netnih.gov The anti-neuropathic effects of this compound in a paclitaxel-induced peripheral neuropathy mouse model were significantly reversed by pre-treatment with bicuculline, a GABA A receptor antagonist. researchgate.netnih.gov This suggests that the compound's beneficial effects in this model are, at least in part, mediated through its interaction with GABA A receptors. researchgate.net

Many flavonoids have been shown to modulate GABA A receptors, often by binding to the benzodiazepine (B76468) site or other allosteric sites on the receptor complex. conicet.gov.arnih.govscispace.com This interaction can potentiate the effect of GABA, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron, which reduces neuronal excitability. conicet.gov.arnih.gov The specific nature of this compound's interaction with the GABA A receptor, whether as a positive allosteric modulator or through another mechanism, warrants further investigation.

KATP Channel Involvement

Studies have also implicated ATP-sensitive potassium (KATP) channels in the mechanism of action of this compound. researchgate.netnih.gov In the same paclitaxel-induced neuropathy model, the anti-neuropathic effects of the flavone were reversed by the KATP channel blocker glibenclamide. researchgate.netnih.gov This finding points to the involvement of KATP channel activation in the pharmacological effects of this compound. researchgate.net

KATP channels are crucial in linking cellular metabolism to electrical activity in various tissues, including neurons. Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability. The modulation of these channels by this compound could contribute to its observed neuroprotective effects. A related compound, 3',4'-dihydroxyflavone (B191068), has also been shown to ameliorate paclitaxel-induced neuropathy through a mechanism involving KATP channels. nih.gov

Adenosine (B11128) Receptor (e.g., A3) Modulation

The adenosine receptor system is another target for this compound. The anti-neuropathic effects of this compound in the paclitaxel model were significantly reversed by caffeine, a non-selective adenosine receptor antagonist. researchgate.netnih.gov This suggests that the activation of adenosine receptors contributes to the beneficial effects of this compound. researchgate.net

Further investigation into related dihydroxyflavones has provided more specific insights. For instance, studies on 3',4'-dihydroxyflavone in a similar neuropathy model pointed towards the involvement of the adenosine A3 receptor subtype. nih.gov Molecular docking studies have also suggested a favorable binding affinity of 3',4'-dihydroxyflavone at the adenosine A3 receptor. nih.gov Given the structural similarity, it is plausible that this compound may also exert its effects through modulation of A3 adenosine receptors, which are known to be involved in anti-inflammatory and neuroprotective pathways. nih.govmdpi.com

Other Potential Receptor and Enzyme Interactions (based on studies of related dihydroxyflavones)

Insights from structurally similar dihydroxyflavones suggest additional molecular targets that could be relevant to the biological activity of this compound.

Pyridoxal (B1214274) Phosphatase (PDXP) Inhibition

Recent research has identified 7,8-dihydroxyflavone (7,8-DHF), a positional isomer of this compound, as a direct and potent inhibitor of pyridoxal phosphatase (PDXP). elifesciences.orgnih.govelifesciences.orgnih.govbiorxiv.org PDXP is the enzyme responsible for dephosphorylating pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. elifesciences.orgnih.gov By inhibiting PDXP, 7,8-DHF increases intracellular levels of PLP in neurons. nih.govbiorxiv.org This is significant because PLP is a crucial cofactor for numerous enzymes in the brain, and its deficiency has been linked to cognitive impairment. nih.govnih.gov

The inhibition of PDXP by 7,8-DHF has been validated through various methods, including small molecule screening, protein crystallography, and biolayer interferometry. elifesciences.orgnih.govnih.govbiorxiv.org These studies revealed that 7,8-DHF binds to and reversibly inhibits PDXP with low micromolar affinity. nih.govbiorxiv.org Given that both this compound and 7,8-dihydroxyflavone share the same dihydroxyflavone core structure, it is plausible that this compound could also exhibit inhibitory activity against PDXP, although direct studies are needed to confirm this.

VEGFR2 Modulation

Studies on 7,8-dihydroxyflavone have also revealed its ability to modulate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govresearchgate.net While 7,8-DHF is known as an agonist for the TrkB receptor, it has been found to downregulate the phosphorylation of VEGFR2. nih.govresearchgate.net VEGFR2 is a key receptor involved in angiogenesis and has also been implicated in neuroprotective roles. nih.gov The uncontrolled activity of VEGFR2 is associated with various pathological conditions. nih.govresearchgate.net

Data Tables

Table 1: Summary of Receptor and Enzyme Interactions of this compound and Related Compounds

| Compound | Target | Effect | Model System |

| This compound | GABA A Receptor | Implicated in anti-neuropathic effect | Paclitaxel-induced peripheral neuropathy in mice |

| This compound | KATP Channel | Implicated in anti-neuropathic effect | Paclitaxel-induced peripheral neuropathy in mice |

| This compound | Adenosine Receptors | Implicated in anti-neuropathic effect | Paclitaxel-induced peripheral neuropathy in mice |

| 7,8-Dihydroxyflavone | Pyridoxal Phosphatase (PDXP) | Inhibition | Recombinant murine PDXP, mouse hippocampal neurons |

| 7,8-Dihydroxyflavone | VEGFR2 | Downregulation of phosphorylation | 661W photoreceptor cells, rat retinal tissue |

| 3',4'-Dihydroxyflavone | KATP Channel, Adenosine A3 Receptor, GABA A Receptor | Implicated in anti-neuropathic effect | Paclitaxel-induced peripheral neuropathy in mice |

Behavioral and Cognitive Research on this compound

The chemical compound this compound has been investigated for its potential to alleviate neuropathic pain, a condition often associated with chemotherapy treatments. nih.gov Research in mouse models of paclitaxel-induced peripheral neuropathy has demonstrated the compound's significant anti-neuropathic effects. nih.govresearchgate.net Paclitaxel, a common chemotherapeutic agent, is known to cause dose-limiting side effects, including peripheral neuropathy. nih.gov

In these preclinical studies, administration of this compound resulted in a notable and dose-dependent reduction in pain-related behaviors. nih.govresearchgate.net Specifically, the compound was effective in attenuating:

Mechanical Allodynia: A heightened sensitivity to touch. researchgate.net

Cold Allodynia: An exaggerated pain response to a non-painful cold stimulus. researchgate.net

Thermal Hyperalgesia: An increased sensitivity to heat. researchgate.net

Treatment with this compound significantly decreased the paw withdrawal response scores in tests for both mechanical and cold allodynia and increased the tail flick response time in thermal hyperalgesia assessments. nih.govresearchgate.net The mechanisms underlying these pain-relieving effects appear to involve the modulation of several key signaling pathways. Studies suggest the involvement of KATP channels, adenosine receptors, and GABAA receptors. nih.gov The anti-neuropathic effects of this compound were significantly reversed when co-administered with antagonists for these receptors, such as glibenclamide, caffeine, or bicuculline, confirming their role in its mode of action. nih.govresearchgate.net These findings identify this compound as a promising candidate for mitigating chemotherapy-induced neuropathic pain. nih.gov

| Pain Model | Key Findings | Involved Mechanisms |

|---|---|---|

| Paclitaxel-Induced Mechanical Allodynia | Significantly reduced paw withdrawal response score. researchgate.net | Modulation of KATP channels, adenosine receptors, and GABAA receptors. nih.gov |

| Paclitaxel-Induced Cold Allodynia | Dose-dependently reduced paw withdrawal response score. researchgate.net | |

| Paclitaxel-Induced Thermal Hyperalgesia | Significantly increased tail flick response time. researchgate.net |

While direct studies on this compound are limited, research on structurally related flavones, particularly 7,8-Dihydroxyflavone (7,8-DHF), provides significant insights into the potential cognitive-enhancing effects of this class of compounds. 7,8-DHF is a naturally occurring flavonoid that can cross the blood-brain barrier and acts as a potent agonist for the Tropomyosin receptor kinase B (TrkB), effectively mimicking the function of Brain-Derived Neurotrophic Factor (BDNF). nih.govfrontiersin.org

BDNF and its signaling pathway are crucial for neuronal survival, synaptic plasticity, and cognitive functions like learning and memory. nih.gov A decline in learning and memory is often linked to synaptic deficits and neuronal loss, which can be counteracted by promoting BDNF expression. nih.gov

Studies using animal models have consistently shown that 7,8-DHF improves learning and memory. For instance, systemic administration of 7,8-DHF to wildtype mice during Morris water maze training led to enhanced long-term spatial memory. frontiersin.org In models of Alzheimer's disease, 7,8-DHF has been shown to rescue memory impairments, increase the density and length of neuronal dendrites, and restore synaptic plasticity. nih.gov Another related compound, 7,3',4'-trihydroxyisoflavone, has also demonstrated the ability to ameliorate memory impairments in mice, acting through the regulation of the cholinergic system and the BDNF signaling pathway. nih.gov These effects are often mediated through the activation of downstream signaling cascades like AKT-mTOR and ERK, which promote the expression of synaptic proteins. nih.gov Given these findings, it is plausible that this compound could share similar neuroprotective and cognitive-enhancing properties by interacting with related molecular pathways.

Generalizing from research on the closely related compound 7,8-Dihydroxyflavone (7,8-DHF), there is a strong basis to suggest that dihydroxyflavones may possess significant antidepressant properties. A substantial body of preclinical evidence has linked 7,8-DHF to the amelioration of depression-like behaviors in various animal models. nih.govacs.org

The antidepressant effects of 7,8-DHF are primarily attributed to its role as a TrkB agonist, mimicking BDNF, a neurotrophin implicated in the pathophysiology of depression and the therapeutic action of antidepressants. nih.govgoogle.com In animal models of depression, such as those induced by stress or inflammation, 7,8-DHF has been shown to reverse depression-like behaviors. nih.gov It achieves this by crossing the blood-brain barrier and activating TrkB receptors in key brain regions like the hippocampus and prefrontal cortex. nih.gov This activation triggers downstream signaling pathways (including PI3K/AKT/mTOR) that enhance synaptic plasticity and protect neurons. nih.gov

Furthermore, synthetic derivatives of 7,8-DHF have been developed that show even more potent and sustained TrkB activation, leading to marked antidepressant effects and the promotion of neurogenesis in the dentate gyrus. acs.org These findings strongly suggest that the 7,8-dihydroxy structure within the flavone scaffold is crucial for these effects. elifesciences.org This supports the hypothesis that this compound, as a related dihydroxyflavone, could potentially exert beneficial effects on mood and depression-like behaviors through similar neurotrophic mechanisms.

Research into the related compound 7,8-Dihydroxyflavone (7,8-DHF) indicates a potential role for dihydroxyflavones in modulating behaviors associated with alcohol use disorder. Studies have shown that the BDNF-TrkB signaling pathway, which 7,8-DHF activates, is implicated in the neural adaptations that occur with chronic alcohol consumption. frontiersin.orgnih.gov

In animal models, administration of 7,8-DHF has been found to attenuate alcohol-related behaviors. frontiersin.org Specifically, it has been shown to reduce voluntary alcohol consumption in rats. frontiersin.org This effect appears to be mediated through the activation of TrkB receptors in the ventral tegmental area (VTA), a key region of the brain's reward circuit. frontiersin.org When the TrkB receptor was blocked in the VTA, the reducing effect of 7,8-DHF on alcohol consumption was inhibited. frontiersin.org

Additionally, 7,8-DHF has been shown to alleviate anxiety-like behaviors that occur during alcohol withdrawal. researchgate.net Chronic alcohol exposure can lead to significant anxiety, and 7,8-DHF treatment was found to mitigate these symptoms in mice, an effect that was also linked to its action on TrkB receptors in the amygdala. researchgate.net Conversely, some research has noted that 7,8-DHF can enhance cue-conditioned alcohol reinstatement, suggesting a complex role for TrkB activation in alcohol relapse. nih.gov These findings suggest that flavones like this compound could potentially influence the complex neurobiological processes underlying alcohol addiction.

Oncological Research on this compound

The compound this compound has demonstrated notable anti-proliferative and pro-apoptotic activity against human breast cancer cells. rjptonline.orgresearchgate.net In vitro studies focusing on the MCF-7 breast cancer cell line have provided evidence of its potential as an anti-cancer agent. rjptonline.org

Using the MTT assay, a method to measure cellular metabolic activity, researchers confirmed the anti-proliferative properties of this compound. rjptonline.orgresearchgate.net The compound was shown to inhibit the growth of MCF-7 cells. Further investigation into the mechanism revealed that this compound induces apoptosis, or programmed cell death, in these cancer cells. This was verified through Annexin V and Propidium Iodide assays, which can identify cells in various stages of apoptosis. rjptonline.orgresearchgate.net

The anti-cancer effects of this compound are associated with its influence on the expression of key regulatory genes. rjptonline.org Reverse transcription-polymerase chain reaction (RT-PCR) analysis showed that the compound affects the gene expression levels of p53, p21, and NF-κB, which are critical in controlling cell cycle and proliferation. rjptonline.orgresearchgate.net In silico molecular docking studies further supported these findings, indicating a strong binding affinity of this compound to the protein products of these genes. rjptonline.org This body of research highlights the compound's potential by demonstrating its ability to suppress the proliferation of cancer cells and trigger their programmed death. rjptonline.orgresearchgate.net

| Cancer Cell Line | Observed Effect | Molecular Mechanisms |

|---|---|---|

| MCF-7 (Human Breast Cancer) | Inhibited cell proliferation and induced apoptosis. rjptonline.orgresearchgate.net | Modulation of p53, p21, and NF-κB gene expression; strong binding affinity to their respective proteins. rjptonline.org |

Pro-apoptotic Mechanisms of Action

A significant aspect of the anti-cancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells.

The pro-apoptotic effects of this compound in MCF-7 cells have been confirmed through various established assays. rjptonline.orgresearchgate.net The Annexin V assay, which detects the externalization of phosphatidylserine (B164497) on the cell membrane during early apoptosis, has been utilized to identify cells in the initial stages of this process. rjptonline.orgelsevier.es Concurrently, the Propidium Iodide (PI) assay is used to identify cells in the late stages of apoptosis or necrosis by detecting its intercalation into the DNA of membrane-compromised cells. rjptonline.orgelsevier.es Studies using these methods have shown that this compound treatment leads to an increase in both early and late apoptotic MCF-7 cells, confirming its role as an apoptosis inducer. rjptonline.orgresearchgate.netrjptonline.org

The pro-apoptotic activity of this compound is underpinned by its ability to modulate the expression of key genes and proteins involved in the apoptotic cascade. Research has shown that in MCF-7 cells, this compound upregulates the expression of the tumor suppressor gene p53 and its downstream target p21. rjptonline.orgrjptonline.org The p21 protein is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, a process often preceding apoptosis. nih.gov

Conversely, this compound has been found to downregulate the expression of Nuclear Factor kappa B (Nfkb). rjptonline.orgrjptonline.org Nfkb is a transcription factor that often promotes cell survival and inhibits apoptosis. researchgate.net Furthermore, while not exclusively demonstrated for this compound, other DHFs like 5,7-dihydroxyflavone and 7,8-dihydroxyflavone have been shown to modulate the balance of the Bcl-2 family of proteins. nih.govnih.gov This includes upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, a critical ratio for the initiation of the intrinsic apoptotic pathway. nih.govnih.govnih.gov It is plausible that this compound employs a similar mechanism.

Interactive Table: Regulation of Apoptosis-Related Molecules by Dihydroxyflavones

| Compound | Cell Line | Target Molecule | Effect | Reference |

| This compound | MCF-7 | p53 | Upregulation | rjptonline.orgrjptonline.org |

| This compound | MCF-7 | p21 | Upregulation | rjptonline.orgrjptonline.org |

| This compound | MCF-7 | Nfkb | Downregulation | rjptonline.orgrjptonline.org |

| 5,7-Dihydroxyflavone | HepG2 | Bax | Upregulation | nih.gov |

| 5,7-Dihydroxyflavone | HepG2 | Bcl-2 | Downregulation | nih.gov |

| 7,8-Dihydroxyflavone | HUH-7 | Bax | Upregulation | nih.gov |

| 7,8-Dihydroxyflavone | HUH-7 | Bcl-2 | Downregulation | nih.gov |

Anti-metastatic Properties (generalized from other DHFs in melanoma)

While direct evidence for the anti-metastatic properties of this compound is still emerging, studies on other dihydroxyflavones provide promising indications. For example, 7,8-DHF has been shown to significantly inhibit the migration and invasion of metastatic melanoma cells. spandidos-publications.comnih.govresearchgate.net This anti-metastatic effect is associated with the downregulation of key signaling pathways involved in cell motility and invasion. spandidos-publications.comnih.gov Given the structural similarities among DHFs, it is hypothesized that this compound may also possess anti-metastatic potential, a prospect that warrants further investigation.

Potential in Combination Therapy (generalized from other DHFs)

The potential of dihydroxyflavones in combination with other anti-cancer agents is an area of active research. Studies involving 7,8-DHF have shown that its combination with resveratrol, another natural compound with anti-cancer properties, results in enhanced anti-proliferative and anti-invasive effects in melanoma cells compared to either agent alone. spandidos-publications.comnih.gov Similarly, 5,7-dihydroxyflavone has been found to enhance the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in various cancer cell lines. nih.gov These findings suggest that DHFs, likely including this compound, could be valuable components of combination therapies, potentially increasing the efficacy of existing treatments and overcoming drug resistance.

Anti-inflammatory and Immunomodulatory Research on this compound

Research has highlighted the potential of this compound as an anti-inflammatory agent. Studies show it demonstrates a significant, dose-dependent reduction in carrageenan-induced paw oedema in animal models, a common test for acute inflammation. nih.gov The anti-inflammatory efficacy of dihydroxyflavones like 7,3'-DHF appears to be greater than that of monohydroxy flavones. nih.gov This activity is attributed to the broader ability of flavonoids to modulate inflammatory pathways and the production of inflammatory mediators.

Modulation of Proinflammatory Cytokines and Chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8, MCP-1)

The inflammatory response is largely mediated by signaling molecules known as cytokines and chemokines. While direct studies on this compound's effect on the full spectrum of these molecules are limited, research on closely related flavones provides significant insights.

In studies involving paclitaxel-induced neuropathy, related flavone derivatives have been shown to inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. researchgate.net The inhibition of these key cytokines is a crucial mechanism for the beneficial effects observed. researchgate.net

While specific data for 7,3'-DHF is emerging, research on its isomers provides a strong basis for its potential effects. For instance, 7,4'-Dihydroxyflavone (B191080) has been found to significantly reduce the gene expression and secretion of TNF-α, IL-1β, Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in human esophagus biopsy cultures. frontiersin.orgfrontiersin.org Similarly, 7,8-Dihydroxyflavone is documented to inhibit the production and expression of TNF-α, IL-1β, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.comspandidos-publications.com

Interference with Inflammatory Signaling Pathways

This compound and its related compounds exert their anti-inflammatory effects by intervening in key intracellular signaling cascades that regulate the expression of inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Research investigating the anti-proliferative properties of this compound in breast cancer cells (MCF-7) has demonstrated its ability to downregulate NF-κB. rjptonline.org This finding is supported by in-silico molecular docking studies which predict a binding affinity of 7,3'-DHF for the NF-κB protein. rjptonline.org

This inhibitory action on the NF-κB pathway is a common mechanism for many flavonoids. The related compound 7,4'-Dihydroxyflavone has been shown to inhibit NF-κB activation, and 7,8-Dihydroxyflavone also suppresses NF-κB translocation and its transcriptional activity. spandidos-publications.comnih.gov The inhibition of this pathway is a primary mechanism for the suppression of inflammatory mediators. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critical in transducing extracellular signals into cellular responses, including inflammation. While direct evidence for this compound is not yet prominent, extensive research on its isomers highlights the importance of this pathway.

For example, studies on 7,4'-dihydroxyflavone (DHF) in human esophagus biopsies showed a significant reduction in the gene expression of MAPK1. frontiersin.orgfrontiersin.org However, the expression of MAPK3 was not significantly different. frontiersin.org The related compound 7,8-dihydroxyflavone has been shown to downregulate the phosphorylation of the MAPK pathway, which is independent of its effects on the BDNF/TrkB pathway. nih.govnih.gov This suggests that the anti-inflammatory effects of these flavones are, at least in part, mediated through the modulation of MAPK signaling. spandidos-publications.comspandidos-publications.com

The c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling family, is strongly associated with stress responses and inflammation. Research into the mechanisms of related dihydroxyflavones has shown potent inhibitory effects on this pathway. For instance, 7,8-dihydroxyflavone has been found to prevent the activation and phosphorylation of JNK. mdpi.com This inhibition is a key mechanism for its suppression of inflammatory mediators. mdpi.com Similarly, 3',4'-dihydroxyflavone has been observed to significantly suppress the phosphorylation of JNK in the brain of LPS-treated mice. researchgate.net These findings suggest that JNK pathway suppression is a likely mechanism through which dihydroxyflavones, including potentially 7,3'-DHF, exert their anti-inflammatory actions.

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that initiates the innate immune response upon recognizing lipopolysaccharide (LPS), a component of gram-negative bacteria. The interaction of TLR4 with its co-receptor, myeloid differentiation 2 (MD2), is crucial for this process. Research on 3',4'-dihydroxyflavone (a DHF isomer) has revealed that it can directly interfere with this critical step in the inflammatory cascade. Molecular docking and in vitro binding assays have shown that 3',4'-DHF interacts with the hydrophobic pocket of MD2, which in turn prevents LPS from binding to the TLR4/MD2 complex. This action effectively blocks the initiation of downstream inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Data Tables

Table 1: Effects of Dihydroxyflavones on Proinflammatory Cytokines This table is interactive. Click on the headers to sort the data.

| Compound | Cytokine/Chemokine | Effect | Model System |

|---|---|---|---|

| Flavone Derivatives | TNF-α | Inhibition | In vitro assay |

| Flavone Derivatives | IL-1β | Inhibition | In vitro assay |

| 7,4'-Dihydroxyflavone | TNF-α, IL-1β, IL-6, IL-8 | Gene expression and secretion reduction | Human esophagus biopsies |

Table 2: Effects of Dihydroxyflavones on Inflammatory Signaling Pathways This table is interactive. Click on the headers to sort the data.

| Compound | Pathway | Effect | Model System |

|---|---|---|---|

| This compound | NF-κB | Downregulation | MCF-7 breast cancer cells |

| 7,4'-Dihydroxyflavone | NF-κB | Inhibition | NCI-H292 human airway epithelial cells |

| 7,8-Dihydroxyflavone | NF-κB | Inhibition of translocation and activity | Coculture of adipocytes and macrophages |

| 7,4'-Dihydroxyflavone | MAPK1 | Gene expression reduction | Human esophagus biopsies |

| 7,8-Dihydroxyflavone | JNK | Inhibition of activation/phosphorylation | Coculture of adipocytes and macrophages |

AKT Pathway Regulation

Direct investigations into the specific effects of this compound on the AKT signaling pathway are not extensively documented in current literature. However, significant insights can be drawn from studies on the closely related isomer, 7,8-dihydroxyflavone (7,8-DHF), which demonstrate its capacity to modulate the AKT pathway in various cellular contexts. The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that governs a wide range of cellular processes, including cell survival, growth, proliferation, and metabolism.

In the context of neuroprotection, 7,8-DHF has been shown to activate the PI3K/Akt pathway. This activation is often downstream of the Tropomyosin receptor kinase B (TrkB), for which 7,8-DHF is a known agonist. spandidos-publications.comnih.gov Activation of this pathway is linked to cytoprotective effects against oxidative stress in various cell types, including human keratinocytes and C2C12 myoblasts. spandidos-publications.com For instance, studies have shown that 7,8-DHF treatment increases the phosphorylation of AKT, and the protective effects of the flavonoid are diminished when the PI3K/AKT pathway is inhibited. spandidos-publications.com In models of Alzheimer's disease, the therapeutic mechanism of 7,8-DHF is suggested to involve the activation of the BDNF-TrkB signaling pathway and the subsequent downstream expression and phosphorylation of AKT, which helps enhance neuronal synaptic plasticity. nih.gov

Conversely, in other biological scenarios such as cancer and cardiac fibrosis, 7,8-DHF has been observed to inhibit the AKT pathway. In melanoma cells, 7,8-DHF was found to suppress the phosphorylation of AKT, which is linked to its anticancer activity. In a model of cardiac fibrosis, 7,8-DHF was reported to inhibit an overactive AKT pathway, contributing to the attenuation of fibrotic processes. nih.gov Similarly, in a co-culture system of adipocytes and macrophages modeling obesity-induced insulin (B600854) resistance, 7,8-DHF treatment restored impaired insulin responsiveness, which included the recovery of AKT phosphorylation.

While these findings on 7,8-DHF provide a strong indication of how dihydroxyflavones can interact with the AKT pathway, further research is required to elucidate the precise role of the 3'-hydroxyl group in this compound and its specific regulatory effects.

Upregulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) (generalized from other DHFs)

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. The activation of the Nrf2 pathway is a significant mechanism by which dihydroxyflavones (DHFs) exert their cytoprotective effects. While direct studies on this compound are limited, extensive research on 7,8-DHF illustrates this mechanism.

7,8-DHF has been shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme. thegoodscentscompany.com The mechanism involves 7,8-DHF inducing an increase in the protein levels of Nrf2 and promoting its translocation from the cytoplasm into the nucleus. thegoodscentscompany.com Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein-1 (Keap1). chemicalbook.com Upon stimulation by compounds like 7,8-DHF, Nrf2 is released from Keap1 and moves to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, initiating their transcription. thegoodscentscompany.comchemicalbook.com

This activation of the Nrf2/HO-1 axis by 7,8-DHF has been demonstrated in multiple cell types, including hamster lung fibroblasts, human keratinocytes, and primary mouse chondrocytes, protecting them from oxidative stress-induced cell damage. thegoodscentscompany.com The upstream signaling leading to Nrf2 activation by 7,8-DHF often involves the ERK and PI3K/Akt pathways. spandidos-publications.com Studies using inhibitors for these pathways have shown that they abrogate the Nrf2 and HO-1 expression induced by 7,8-DHF, confirming their mediatory role. spandidos-publications.comthegoodscentscompany.com This consistent finding across different models suggests that the upregulation of the Nrf2 antioxidant pathway is a common protective strategy employed by dihydroxyflavones.

Broader Anti-inflammatory Potential (e.g., in conditions like Eosinophilic Esophagitis, generalized from other DHFs)

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can produce a dose- and time-dependent reduction in carrageenan-induced paw edema in rats, a classic model of acute inflammation. The anti-inflammatory effects of dihydroxyflavones may be mediated through mechanisms that include interactions with cyclooxygenases, cytokines, and reactive oxygen species.

The broader therapeutic potential of this anti-inflammatory activity can be extrapolated to chronic inflammatory conditions like Eosinophilic Esophagitis (EoE). EoE is a chronic immune-mediated disease characterized by eosinophil buildup in the esophagus, leading to inflammation and injury. rjptonline.org While direct clinical studies on 7,3'-DHF for EoE are not available, computational and ex-vivo research on the related compound 7,4'-dihydroxyflavone (7,4'-DHF) offers valuable insights. A comprehensive computational analysis identified 7,4'-DHF as a potential therapeutic agent for EoE, highlighting its interaction with key inflammatory targets. The analysis defined 29 common targets of the flavonoid on EoE, with Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), MAPK1, MAPK3, and AKT1 being among the most important. This suggests that dihydroxyflavones may exert their anti-inflammatory effects in EoE by modulating these critical pathways.

Given that this compound possesses inherent anti-inflammatory activity, it is plausible that it could offer similar benefits in inflammatory conditions such as EoE by targeting related molecular pathways.

Investigations into Broader Biological Systems and Mechanisms (generalized from other dihydroxyflavones)

Metabolic and Endocrine System Interactions

Evidence from studies on other dihydroxyflavones, particularly 7,8-DHF, indicates a significant potential for these compounds to beneficially impact metabolic health, specifically insulin sensitivity and glucose metabolism. Obesity and its associated chronic low-grade inflammation are known to play a causative role in the development of insulin resistance, a precursor to type 2 diabetes.

In a key study using a co-culture of hypertrophied adipocytes and macrophages to model adipose tissue inflammation, 7,8-DHF treatment was shown to counteract insulin resistance. The cells in the co-culture system exhibited impaired glucose uptake and reduced AKT phosphorylation in response to insulin, which are hallmarks of insulin resistance. However, treatment with 7,8-DHF successfully recovered this impaired responsiveness to insulin. This suggests that the flavonoid can restore key components of the insulin signaling pathway. Furthermore, other research has noted that 7,8-DHF treatment can be effective in reducing blood glucose levels. chemicalbook.com These findings highlight the potential for dihydroxyflavones to act as therapeutic agents for obesity-induced insulin resistance by improving cellular responses to insulin and enhancing glucose metabolism.

Adipose tissue inflammation is a critical factor in the development of obesity-related metabolic disorders. Research on 7,8-DHF provides compelling evidence that dihydroxyflavones can mitigate this inflammation. In obesity, hypertrophied adipocytes release inflammatory signals that recruit and activate macrophages, creating a vicious cycle of inflammation.

Studies using a co-culture model of adipocytes and macrophages demonstrated that 7,8-DHF effectively suppresses this inflammatory environment. The co-culture led to a significant increase in inflammatory mediators such as nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), TNF-α, and IL-6. Treatment with 7,8-DHF inhibited this increase in a dose-dependent manner and also suppressed the activation of key inflammatory signaling pathways like NF-κB and JNK. Furthermore, in vivo studies have shown that oral supplementation with 7,8-DHF significantly attenuates adipose tissue inflammation in female mice fed a high-fat diet. These findings strongly suggest that dihydroxyflavones can disrupt the inflammatory processes within adipose tissue that contribute to metabolic dysfunction. nih.gov

Data Tables

Table 1: Summary of Anti-inflammatory Effects of Dihydroxyflavones

| Compound | Model System | Key Findings | Reference(s) |

| This compound | Carrageenan-induced rat paw edema | Dose and time-dependent reduction in paw edema. | |

| 7,8-Dihydroxyflavone | Co-culture of adipocytes and macrophages | Suppressed NO, MCP-1, TNF-α, and IL-6; Inhibited NF-κB and JNK pathways. | |

| 7,4'-Dihydroxyflavone | Computational model of Eosinophilic Esophagitis | Identified key inflammatory targets including TNF-α, IL-6, IL-1β, and AKT1. |

Table 2: Summary of Effects of Dihydroxyflavones on Metabolic Parameters

| Compound | Model System | Key Findings | Reference(s) |

| 7,8-Dihydroxyflavone | Co-culture of adipocytes and macrophages | Recovered impaired glucose uptake and AKT phosphorylation in response to insulin. | |

| 7,8-Dihydroxyflavone | High-fat diet-fed female mice | Attenuated adipose tissue inflammation. | nih.gov |

Sex-Dependent Effects on Metabolic Health of 7,8-Dihydroxyflavone

Research has revealed significant sex-dependent differences in the metabolic effects of 7,8-Dihydroxyflavone (7,8-DHF), particularly in the context of a high-fat diet (HFD). mdpi.comnih.gov Chronic oral administration of 7,8-DHF was shown to protect female mice against HFD-induced obesity, whereas male mice did not receive the same protection. nih.govresearchwithrutgers.com

In female mice, 7,8-DHF supplementation significantly attenuated the increase in fat mass, reduced liver lipid accumulation, and lessened adipose tissue inflammation associated with a high-fat diet. mdpi.comnih.govresearchwithrutgers.com Conversely, male mice fed an HFD and supplemented with 7,8-DHF not only lacked protection from adiposity but also exhibited a paradoxical worsening of certain metabolic conditions. mdpi.comnih.govresearchwithrutgers.com Specifically, male mice showed increased hepatic lipid accumulation, suggesting that the flavonoid might exacerbate diet-induced fatty liver disease in males. mdpi.com

These protective effects in female mice were observed without significant changes in food or water intake compared to controls, indicating that the metabolic benefits are not due to appetite suppression. mdpi.com The divergence in metabolic outcomes between sexes highlights a critical area of consideration for the potential application of this flavonoid. researchwithrutgers.com

Table 1: Sex-Dependent Metabolic Effects of 7,8-Dihydroxyflavone in HFD-Fed Mice

| Metabolic Parameter | Effect in Female Mice | Effect in Male Mice | References |

| Body Weight & Adiposity | Protected against HFD-induced obesity and fat mass gain. | Not protected from HFD-induced obesity. | mdpi.comnih.govfrontiersin.org |

| Hepatic Lipid Accumulation | Attenuated. | Paradoxically worsened. | mdpi.comresearchwithrutgers.comresearchgate.net |

| Adipose Tissue Inflammation | Reduced. | Paradoxically worsened. | mdpi.comresearchwithrutgers.comresearchgate.net |

Stem Cell Biology: Activities of 3,2'-Dihydroxyflavone

The compound 3,2'-Dihydroxyflavone (3,2'-DHF) has been identified as a significant promoter of human induced pluripotent stem cell (hiPSC) proliferation. nih.govnih.gov In comparative studies, 3,2'-DHF was found to be more effective at increasing the number of hiPSCs over time than other tested flavonoids like 3-hydroxyflavone (B191502) (3-HF), 3,3'-dihydroxyflavone (B1211073) (3,3'-DHF), and 3,4'-dihydroxyflavone (B75830) (3,4'-DHF). nih.gov

Treatment with 3,2'-DHF leads to a higher rate of cell proliferation and an increase in the formation of alkaline phosphatase (AP)-positive colonies, which is indicative of pluripotent stem cells. nih.govresearchgate.net Cell cycle analysis has shown that hiPSCs treated with 3,2'-DHF have a higher percentage of cells in the S-phase, the DNA synthesis phase of the cell cycle, which points to enhanced proliferative activity. researchgate.net This suggests that 3,2'-DHF can be a valuable component in culture media for the efficient expansion of hiPSCs for research and therapeutic applications. nih.govresearchgate.net

A key mechanism behind the beneficial effects of 3,2'-Dihydroxyflavone (3,2'-DHF) on stem cells is its ability to modulate the intracellular antioxidant system. nih.gov Research has demonstrated that treating hiPSCs with 3,2'-DHF leads to a notable upregulation of intracellular glutathione (B108866) (GSH), a critical antioxidant. nih.govnih.gov

Specifically, hiPSCs treated with the compound show an increased percentage of cells with high levels of GSH. nih.govnih.gov This enhancement of the cellular antioxidant defense is linked to improved cell survival and proliferation, partly by mitigating apoptosis (programmed cell death) that can be induced when cells are separated for subculturing. nih.gov The capacity of 3,2'-DHF to boost intracellular glutathione reveals its antioxidative potential, which contributes to maintaining the health and quality of stem cell cultures. researchgate.net

Table 2: Effects of 3,2'-Dihydroxyflavone on Human iPSCs

| Activity | Key Research Findings | References |

| hiPSC Proliferation | Significantly increases cell number and colony formation compared to controls. | nih.govdntb.gov.ua |

| Intracellular Glutathione | Upregulates intracellular GSH and increases the population of GSH-high cells. | nih.govnih.gov |

Modulation of Gut Microbiome Composition and Function by 7,8-Dihydroxyflavone

The sex-specific metabolic effects of 7,8-Dihydroxyflavone (7,8-DHF) are strongly associated with its distinct impact on the gut microbiome of male and female hosts. mdpi.comnih.gov In female mice on a high-fat diet, 7,8-DHF supplementation induced an early and stable remodeling of the intestinal microbiome. mdpi.comresearchwithrutgers.com This included a significant increase in gut microbial diversity. mdpi.comnih.gov

Furthermore, 7,8-DHF treatment in females led to the suppression of potentially harmful bacteria, notably from the Desulfovibrionaceae family, which is associated with inflammation and obesity. mdpi.comnih.govresearchwithrutgers.com These beneficial changes in the female gut microbiome occurred before significant alterations in body weight were observed, and computational analyses indicated that these early microbial shifts were highly predictive of the subsequent protection against weight gain. mdpi.comresearchwithrutgers.com

In contrast, while some changes to the gut microbiome were noted in male mice supplemented with 7,8-DHF, these alterations were different from those in females and were not predictive of body weight changes. mdpi.comnih.govresearchwithrutgers.com This suggests that the gut microbiome plays a crucial role in mediating the sexually dimorphic metabolic benefits of 7,8-DHF. frontiersin.org

Advanced Research Methodologies and Models for 7,3 Dihydroxyflavone Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct effects of 7,3'-Dihydroxyflavone on specific cell types, allowing for detailed mechanistic analysis at the cellular and molecular level.

A range of human and murine cell lines are employed to investigate the bioactivity of this compound across different physiological and pathological contexts.

SH-SY5Y Neuroblastoma Cells: This human cell line is a cornerstone for neuroprotective studies. Research has shown that this compound can protect SH-SY5Y cells from toxicity induced by agents like paclitaxel (B517696). researchgate.net It effectively preserves cell viability, a protective effect mediated by suppressing the production of reactive oxygen species (ROS) and attenuating the release of pro-inflammatory cytokines. researchgate.net Similarly, the related compound 7,8-Dihydroxyflavone (B1666355) has been shown to protect these cells against high-glucose-induced toxicity, suggesting potential applications in diabetic neuropathy research. nih.gov

MCF-7 Breast Cancer Cells: As a hormone-dependent breast cancer cell line, MCF-7 is used to evaluate the anti-proliferative and estrogenic or anti-estrogenic effects of flavonoids. Studies on related dihydroxyflavones have demonstrated that compounds like 7,8-dihydroxyflavone can possess antiestrogenic and antiproliferative activities at higher concentrations. researchgate.net Other flavones are studied in MCF-7 cells to understand their ability to induce apoptosis and inhibit cell proliferation through various cellular pathways. nih.govresearchgate.net

BV2 Microglia: These immortalized murine microglial cells are instrumental in studying neuroinflammation. Related dihydroxyflavones, such as 7,8-dihydroxyflavone and 3',4'-dihydroxyflavone (B191068), have been shown to inhibit the release of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated BV2 cells. spandidos-publications.comnih.govbiomolther.org This indicates a strong anti-neuroinflammatory potential for this class of compounds.

3T3-L1 Adipocytes: This murine pre-adipocyte cell line is a standard model for studying adipogenesis (the formation of fat cells) and obesity. The related compound 7,8-dihydroxyflavone has been found to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes, reduce lipid accumulation, and induce apoptosis at higher concentrations. nih.gov It also helps attenuate ROS accumulation by inducing antioxidant enzymes. nih.gov Studies using a co-culture of 3T3-L1 adipocytes and RAW 264.7 macrophages have shown that 7,8-dihydroxyflavone can alleviate inflammation and insulin (B600854) resistance. mdpi.com

RAW 264.7 Macrophages: This murine macrophage cell line is widely used to investigate inflammatory responses. Studies have demonstrated that 7,8-dihydroxyflavone can inhibit the production of pro-inflammatory mediators, including NO, PGE2, TNF-α, and IL-6, in LPS-activated RAW 264.7 cells. nih.gov This highlights the compound's potential as an anti-inflammatory agent.

Table 1: Summary of Cell Lines Used in Dihydroxyflavone Research

| Cell Line | Cell Type | Organism | Key Research Application for Dihydroxyflavones |

|---|---|---|---|

| SH-SY5Y | Neuroblastoma | Human | Neuroprotection, Neurotoxicity, Oxidative Stress researchgate.netnih.gov |

| MCF-7 | Breast Adenocarcinoma | Human | Anti-proliferative Activity, Apoptosis, Estrogenic/Antiestrogenic Effects researchgate.netnih.gov |

| BV2 | Microglia | Mouse | Neuroinflammation, Cytokine Release spandidos-publications.comnih.gov |

| 3T3-L1 | Pre-adipocyte | Mouse | Adipogenesis, Obesity, Insulin Resistance, Oxidative Stress nih.govmdpi.com |

| RAW 264.7 | Macrophage | Mouse | Inflammation, Cytokine Production, Insulin Resistance mdpi.comnih.gov |

To quantify the effects of this compound observed in cell cultures, a variety of standardized cellular assays are utilized.

MTT Assay: This colorimetric assay is fundamental for assessing cell viability and metabolic activity. It is used to determine the cytotoxic potential of a compound and to measure its protective effects against a toxic stimulus. For instance, it was used to show that 7,3'-DHF preserved the viability of SH-SY5Y cells exposed to paclitaxel-induced toxicity. researchgate.net Similarly, it helped establish non-toxic concentrations of the related 7,8-DHF for studying its effects on 3T3-L1 adipocytes and BV2 microglial cells. spandidos-publications.comnih.gov

Propidium Iodide (PI) and Annexin V Staining: These assays are used in conjunction with flow cytometry to distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with a compromised membrane, a hallmark of late apoptosis or necrosis. These methods were employed to confirm that higher concentrations of 7,8-DHF induce apoptotic cell death in 3T3-L1 preadipocytes. nih.gov

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used in fluorescence microscopy to visualize nuclear morphology. In apoptosis research, DAPI staining can reveal nuclear condensation and fragmentation, which are characteristic features of programmed cell death.

Biochemical assays are essential for measuring the specific molecular changes within cells or in the cell culture medium following treatment with this compound.

ELISA for Cytokine Quantification: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as cytokines. In the context of this compound research, ELISAs are used to measure the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) released by cells such as SH-SY5Y or macrophages into the culture medium. researchgate.net This allows researchers to quantify the anti-inflammatory effects of the compound.

ROS Detection: The accumulation of Reactive Oxygen Species (ROS) is a key indicator of oxidative stress. Assays using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) are employed to measure intracellular ROS levels. researchgate.netnih.gov Studies have used this method to demonstrate that 7,3'-DHF and related compounds can reduce ROS levels in cells exposed to toxins or other stressors, highlighting their antioxidant properties. researchgate.netnih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects of this compound, including its efficacy, mechanism of action, and potential therapeutic applications in a whole-organism context.

Paclitaxel-Induced Peripheral Neuropathy in Mice: This is a widely used and clinically relevant model for chemotherapy-induced peripheral neuropathy (CIPN). nih.govnih.gov Paclitaxel administration in mice leads to the development of neuropathic pain symptoms such as mechanical and cold allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). nih.govresearchgate.net Research has specifically shown that this compound significantly and dose-dependently reduces these neuropathic pain behaviors in mice. nih.govresearchgate.net Further studies in this model have explored the compound's mechanism, suggesting the involvement of KATP channels, adenosine (B11128) receptors, and GABAA receptors in its anti-neuropathic effects. nih.govresearchgate.net

Table 2: Behavioral Tests in Paclitaxel-Induced Neuropathy Model

| Behavioral Test | Purpose | Observation with this compound |

|---|---|---|

| Mechanical Allodynia | Assesses sensitivity to mechanical stimuli (e.g., using von Frey filaments). | Significantly reduced paw withdrawal response. nih.govresearchgate.net |

| Cold Allodynia | Assesses sensitivity to cold stimuli (e.g., acetone (B3395972) drop test). | Significantly reduced paw withdrawal response score. nih.govresearchgate.net |

| Thermal Hyperalgesia | Assesses sensitivity to heat stimuli (e.g., tail-flick or hot plate test). | Increased the tail flick response time. nih.govresearchgate.net |

While direct studies of this compound in neurodegenerative animal models are emerging, research on structurally related flavones provides a strong rationale for its investigation in these contexts. These models are crucial for evaluating the potential of flavonoids to slow disease progression and improve cognitive or motor function.

Alzheimer's Disease (AD) Models: Transgenic mouse models that overexpress proteins involved in AD pathology, such as amyloid precursor protein (APP) and presenilin-1 (PS1), are commonly used. mdpi.comfrontiersin.org For example, the APP/PS1 mouse model develops amyloid-β plaques and cognitive deficits. mdpi.com Studies with the flavone (B191248) chrysin (B1683763) in this model showed reduced cognitive impairment by decreasing levels of amyloid-β and phosphorylated tau. mdpi.com Another model, the triple-transgenic (3xTg-AD) mouse, harbors transgenes for APP, PS1, and tau, developing both plaque and tangle pathology. The flavone luteolin (B72000) was shown to reduce inflammatory cytokines in these mice. mdpi.com

Parkinson's Disease (PD) Models: These models are often created by inducing neurotoxicity in the dopaminergic neurons of the substantia nigra. Common neurotoxins used include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). mdpi.comnih.gov Flavonoids like chrysin and apigenin (B1666066) have demonstrated protective effects in these models by suppressing the production of pro-inflammatory cytokines and reducing the loss of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis. mdpi.com

Huntington's Disease (HD) Models: HD models can be generated chemically, using toxins like 3-nitropropionic acid (3-NP), which induces striatal lesions similar to those seen in HD. researchgate.netpreprints.org Transgenic models, such as the R6/1 mouse line which expresses a fragment of the mutant huntingtin gene, are also widely used. nih.gov Studies with the related flavone 7,8-dihydroxyflavone in the R6/1 model showed it could delay motor deficits and reverse cognitive deficits. nih.gov Other flavonoids like luteolin have been shown to reduce mutant huntingtin aggregation. mdpi.com

Computational and In Silico Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding affinity and interaction between a ligand, such as a flavone, and a specific protein receptor. For related dihydroxyflavones, molecular docking has been employed to explore their interactions with various biological targets.

For example, studies on 3',4'-dihydroxyflavone have revealed good binding affinity with GABA-A (α2 subunit), K-ATP channels, and adenosine A3 receptors. nih.govresearchgate.net In the case of 7,8-dihydroxyflavone, while direct docking studies with all the listed receptors are not extensively documented, its known inhibitory effects on the NF-κB and MAPK signaling pathways suggest potential interactions with key proteins in these cascades. spandidos-publications.com The Toll-like receptor 4 (TLR4) is a key initiator of these inflammatory pathways. nih.gov Molecular docking studies of various flavonoids with TLR4 have been performed to understand their anti-inflammatory potential. nih.gov Furthermore, docking studies have been used to investigate the interaction of 7,8-dihydroxyflavone and its derivatives with the TrkB receptor, a key target for its neuroprotective effects. nih.govnih.gov

| Flavone | Target Receptor/Protein | Key Findings |

|---|---|---|

| 3',4'-Dihydroxyflavone | GABA-A (α2 subunit), K-ATP channels, Adenosine A3 | Demonstrated good binding affinity, suggesting a potential mechanism for its neuroprotective effects. nih.govresearchgate.net |

| 7,8-Dihydroxyflavone | TrkB, VEGFR2 | Revealed binding interactions that explain its dual effects on these receptors. nih.govnih.gov |

| Various Flavonoids | TLR4, NF-κB, JNK, AP-1 | Exhibited varying binding affinities, indicating their potential to modulate inflammatory pathways. nih.gov |

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-receptor complexes over time. This computational method complements molecular docking by offering a dynamic view of the molecular interactions. MD simulations have been utilized to study the binding of 7,8-dihydroxyflavone to the TrkB receptor, providing insights into the agonistic mechanism of this interaction. researchgate.netresearchgate.net These simulations can help to verify the stability of the interactions predicted by docking and elucidate the dynamic behavior of the complex. mdpi.com For instance, simulations of flavone-protein complexes can analyze trajectories, root mean square deviation (RMSD), and root mean square fluctuation (RMSF) to confirm the stability of the binding. mdpi.com

Computational approaches are also used to predict potential biological targets of a compound and to understand its mechanism of action within a complex network of cellular pathways. Network pharmacology integrates data from multiple sources to construct networks that link compounds, targets, and diseases. For 7-hydroxyflavone, a related compound, network pharmacology and bioinformatics have been used to identify potential targets and signaling pathways involved in its therapeutic effects on myocardial ischemia/reperfusion injury. scirp.org This type of analysis often involves gene ontology (GO) enrichment and pathway analysis to understand the biological processes and signaling pathways that are significantly affected by the compound. scirp.org Protein-protein interaction (PPI) networks are also constructed to identify key hub proteins that may be critical targets. scirp.orgnih.gov

To understand the molecular mechanisms underlying the biological effects of dihydroxyflavones, researchers employ gene expression analysis techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR). These methods are used to measure the changes in the mRNA levels of specific genes in response to treatment with the compound.

Studies on the related 7,8-dihydroxyflavone have shown that it can decrease the mRNA transcription of pro-inflammatory cytokines like IL-1β and TNF-α in activated microglial cells. spandidos-publications.com In the context of cancer, 7,8-dihydroxyflavone has been found to increase the mRNA levels of the pro-apoptotic gene Bax and decrease the expression of the anti-apoptotic gene Bcl-2 in human hepatocarcinoma cells. nih.gov The regulation of transcription factors such as NF-κB is central to the inflammatory response, and flavonoids can modulate the expression of NF-κB-regulated inflammatory genes. nih.govfrontiersin.orgresearchgate.net Furthermore, the tumor suppressor protein p53 and its target gene p21 are critical in cancer biology, and the interplay between p53 and NF-κB can co-regulate pro-inflammatory gene expression. nih.gov

| Gene | Effect of 7,8-DHF | Biological Context | Method of Analysis |

|---|---|---|---|

| TNF-α | Decreased mRNA expression | Anti-inflammatory response in microglial cells spandidos-publications.com | RT-PCR/qRT-PCR |

| IL-1β | Decreased mRNA expression | Anti-inflammatory response in microglial cells spandidos-publications.com | RT-PCR/qRT-PCR |